

Comparative Biological Activity of 1-Phenethyl-4-piperidone Derivatives

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Compound of Interest

Compound Name: 1-Phenethyl-4-piperidone

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The **1-phenethyl-4-piperidone** scaffold is a key pharmacophore in a variety of biologically active compounds. Modifications to this core structure have profound effects on their potency and selectivity for different biological targets. This section compares the activity of various derivatives at the mu-opioid receptor, relevant to analgesia, and their inhibitory effects on acetylcholinesterase, a target for Alzheimer's disease therapy.

Mu-Opioid Receptor Binding Affinity

The **1-phenethyl-4-piperidone** core is a fundamental component of potent synthetic opioids, most notably fentanyl and its analogs. The affinity of these compounds for the mu-opioid receptor is a key determinant of their analgesic potency. The following table summarizes the binding affinities (Ki) of a selection of **1-phenethyl-4-piperidone** derivatives for the human mu-opioid receptor.



Compound	R1 Substituent (at Piperidine Nitrogen)	R2 Substituent (at 4-position of Piperidine)	Ki (nM) for human mu-opioid receptor
Fentanyl	Phenethyl	N-phenyl-N- propionylamino	1.6[1]
Acetylfentanyl	Phenethyl	N-phenyl-N- acetylamino	64[1]
Butyrylfentanyl	Phenethyl	N-phenyl-N- butyrylamino	3.5[1]
Methoxyacetylfentanyl	Phenethyl	N-phenyl-N- methoxyacetylamino	17[1]
Cyclopentylfentanyl	Phenethyl	N-phenyl-N- cyclopentylcarbonyla mino	6.6[1]
Tetrahydrofuranylfenta nyl	Phenethyl	N-phenyl-N- (tetrahydrofuran-2- carbonyl)amino	31[1]

Structure-Activity Relationship Insights:

- Acyl Group Substitution: The nature of the acyl group attached to the anilino nitrogen significantly influences binding affinity. Replacing the propionyl group of fentanyl with a smaller acetyl group (Acetylfentanyl) decreases affinity, while slightly larger groups like a butyryl or cyclopentylcarbonyl group can maintain or slightly decrease affinity.[1]
- Introduction of Oxygen: The presence of an oxygen atom in the acyl substituent, as seen in methoxyacetylfentanyl and tetrahydrofuranylfentanyl, appears to reduce binding affinity compared to their alkyl counterparts, suggesting that hydrogen bond acceptors may not be well-tolerated in this region of the binding pocket.[1]
- N-Phenethyl Group: The N-phenethyl group is critical for high-affinity binding to the muopioid receptor. Removal or significant alteration of this group drastically reduces binding affinity.[2]



Acetylcholinesterase Inhibitory Activity

The **1-phenethyl-4-piperidone** scaffold has also been explored for its potential in developing acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Donepezil, a marketed AChE inhibitor, features a related N-benzylpiperidine core. The following table presents the AChE inhibitory activity (IC50) of some piperidine derivatives.

Compound	Core Structure	IC50 (μM) for AChE
Donepezil (Reference)	N-benzylpiperidine	0.041[3][4]
Phthalimide-piperazine derivative (4b)	Phthalimide-piperazine	16.42[4]
N-benzylpiperidine derivative (5d)	N-benzylpiperidine	0.013[5]
N-benzylpiperidine derivative (5a)	N-benzylpiperidine	0.09[5]
N-benzylpiperidine derivative (5b)	N-benzylpiperidine	0.63[5]

Structure-Activity Relationship Insights:

- Bioisosteric Replacement: Replacing the piperidine ring of donepezil-like structures with a piperazine moiety can significantly decrease inhibitory potency, as seen in the phthalimide-piperazine derivative.[3]
- Substituents on the Benzamide Moiety: For N-(2-(piperidin-1-yl)ethyl)benzamide derivatives, the position and nature of substituents on the phenyl ring are crucial. An ortho-fluoro substitution (compound 5d) resulted in the most potent inhibitor, even more so than donepezil.[5] An ortho-chloro substituent (compound 5a) also showed high potency, while moving the chlorine to the meta position (compound 5b) decreased activity.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are the methodologies for the key assays cited in this guide.



Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.

Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
- Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
- Test Compound: 1-Phenethyl-4-piperidone derivative.
- Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter.

Procedure:

- Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in icecold assay buffer to a final protein concentration of 10-20 μg per well.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
 - Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 μM), and membrane suspension.
 - Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.



- Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC50: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
- Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase based on the rate of formation of a yellow-colored product.[7]

Materials:

- Enzyme: Acetylcholinesterase (AChE).
- Substrate: Acetylthiocholine iodide (ATCI).



- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
- Buffer: 0.1 M Phosphate Buffer (pH 8.0).
- Test Compound: **1-Phenethyl-4-piperidone** derivative.
- Spectrophotometer.

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM DTNB solution in phosphate buffer.
 - Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
 - Prepare a working solution of AChE in phosphate buffer.
- Assay Setup (96-well plate):
 - Blank: 150 μL Phosphate Buffer + 10 μL DTNB + 10 μL ATCI.
 - \circ Control (100% activity): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L of the solvent for the test compound.
 - \circ Test Sample (with inhibitor): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB + 10 μL of the test compound solution at various concentrations.
- Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[7]
- Reaction Initiation: Add 10 μL of the ATCI solution to each well to start the reaction.
- Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

Data Analysis:

Calculate the rate of reaction (V) for the control and each concentration of the inhibitor.



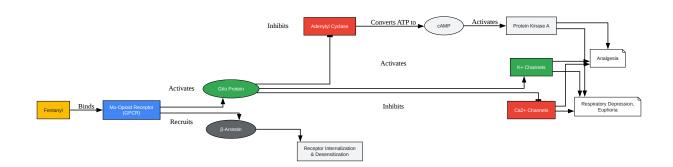
- Calculate the percentage of inhibition: % Inhibition = [(V_control V_inhibitor) / V_control] *
 100.
- Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Mu-Opioid Receptor Signaling Pathway Activated by Fentanyl

Fentanyl, a potent agonist of the mu-opioid receptor (a G-protein coupled receptor), triggers a cascade of intracellular events upon binding. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the desired analgesic effect but also to adverse effects like respiratory depression.[8][9]



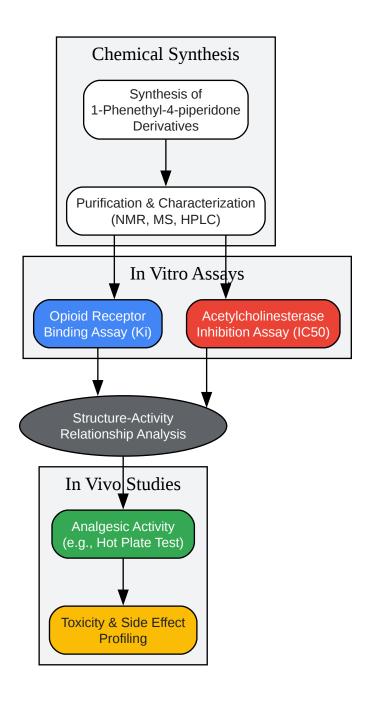


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Fentanyl-activated mu-opioid receptor signaling cascade.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of **1-phenethyl-4-piperidone** derivatives involves a logical flow of experiments, from chemical synthesis to in vivo testing.



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Workflow for structure-activity relationship studies.

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